molecular formula C10H12N2O3 B15068912 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1368444-27-2

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B15068912
CAS No.: 1368444-27-2
M. Wt: 208.21 g/mol
InChI Key: ABNJQFRZEQANQP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by a cyclopentyl group attached to the pyrimidine ring, which contributes to its unique chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of cyclopentanone with urea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .

Scientific Research Applications

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in managing conditions like gout . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug design and development .

Properties

CAS No.

1368444-27-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-8-5-7(10(14)15)11-9(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)

InChI Key

ABNJQFRZEQANQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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